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molecular formula C8H8Cl2FNO3 B8632755 3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol CAS No. 62271-10-7

3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol

Cat. No. B8632755
M. Wt: 256.06 g/mol
InChI Key: PDWPJTGNVHAWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180395

Procedure details

To a solution of 12.9 grams (0.07 mole) of 3,5-dichloro-2,6-difluoropyridine in 50 milliliters of glycerol was added over an 8 minute period 2.9 grams of sodium hydroxide in 25 milliliters of glycerol. The mixture was maintained at ~85° C. for ~17 minutes, cooled and poured into 200 milliliters of cold water. The solid which precipitated was air dried and taken up in benzene, dried and most of the benzene was removed by evaporation under reduced pressure. The residue was mixed with hexane and cooled and the crystalline 3-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1,2-propanediol product which precipitated was recovered by filtration. The product was covered in a yield of 10 grams (56 percent of theoretical). The product melted at 78°-80° C. and was found upon analysis to have carbon, hydrogen, chlorine and nitrogen contents of 37.5, 2.9, 27.6 and 5.6 percent, respectively, as compared with the theoretical contents of 37.5, 3.2, 27.7 and 5.5 percent, calculated for the above-named compound.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].O.[OH:14][CH2:15][CH:16]([CH2:18][OH:19])[OH:17]>>[Cl:8][C:6]1[C:5]([O:14][CH2:15][CH:16]([OH:17])[CH2:18][OH:19])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)F
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
25 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at ~85° C. for ~17 minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
CUSTOM
Type
CUSTOM
Details
dried
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried and most of the benzene
CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the crystalline 3-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1,2-propanediol product which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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